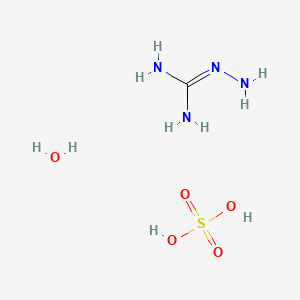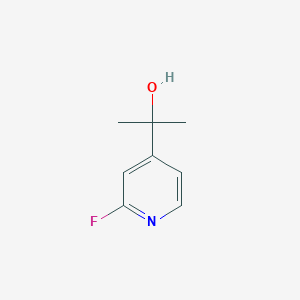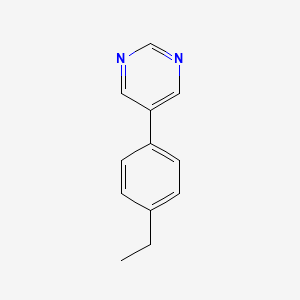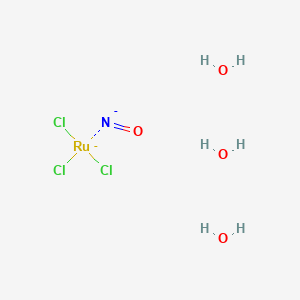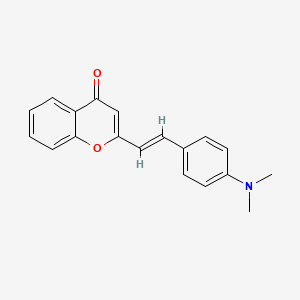
(E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one is a synthetic organic compound known for its unique photophysical properties It is a derivative of chromone and contains a dimethylamino group attached to a styryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one typically involves a multi-step process. One common method includes the condensation of 4-dimethylaminobenzaldehyde with 4H-chromen-4-one in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated double bonds.
Substitution: Substituted products with new functional groups replacing the dimethylamino group.
Scientific Research Applications
(E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in biological imaging due to its fluorescence properties.
Industry: Utilized in the development of photonic and optoelectronic materials.
Mechanism of Action
The mechanism of action of (E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one primarily involves its ability to fluoresce. The compound absorbs light at a specific wavelength and emits light at a longer wavelength. This property is due to the presence of the dimethylamino group, which acts as an electron donor, and the styryl moiety, which acts as an electron acceptor. The interaction between these groups leads to the formation of an excited state, resulting in fluorescence.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(Dimethylamino)styryl]-1-methylpyridinium iodide
- 2-[(E)-4-(Dimethylamino)styryl]-1-methylpyridinium 4-chlorobenzenesulfonate monohydrate
- [(E)-4-(Dimethylamino)styryl]triethylsilane
Uniqueness
(E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one is unique due to its chromone backbone, which imparts distinct photophysical properties compared to other similar compounds
Properties
Molecular Formula |
C19H17NO2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]chromen-4-one |
InChI |
InChI=1S/C19H17NO2/c1-20(2)15-10-7-14(8-11-15)9-12-16-13-18(21)17-5-3-4-6-19(17)22-16/h3-13H,1-2H3/b12-9+ |
InChI Key |
XCZVOFABZKOOEN-FMIVXFBMSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


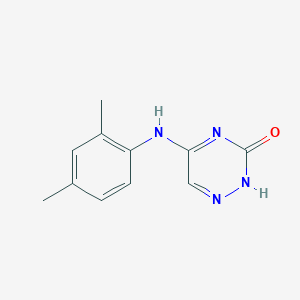
![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)
![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)

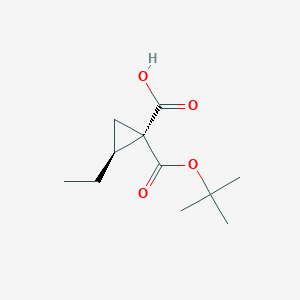
![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)

![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
